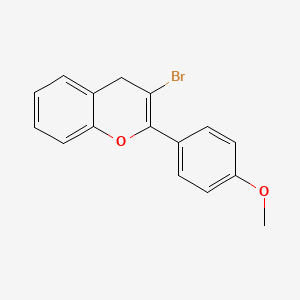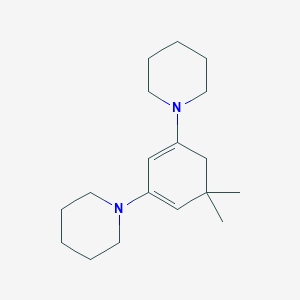
1,1'-(5,5-Dimethylcyclohexa-1,3-diene-1,3-diyl)dipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(5,5-Dimethylcyclohexa-1,3-diene-1,3-diyl)dipiperidine is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with dimethyl groups and two piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5,5-Dimethylcyclohexa-1,3-diene-1,3-diyl)dipiperidine can be achieved through several methods. One common approach involves the Wurtz-Fittig coupling reaction of 1,3-dichloro-5,5-dimethylcyclohexa-1,3-diene with metallic sodium and chlorotrimethylsilane in anhydrous ether solvent . This method allows for the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(5,5-Dimethylcyclohexa-1,3-diene-1,3-diyl)dipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce halogenated or aminated derivatives.
Scientific Research Applications
1,1’-(5,5-Dimethylcyclohexa-1,3-diene-1,3-diyl)dipiperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(5,5-Dimethylcyclohexa-1,3-diene-1,3-diyl)dipiperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylcyclohexa-1,3-diene: Shares a similar cyclohexadiene structure but lacks the piperidine rings.
5,5-Dimethyl-1,3-cyclohexadiene: Another related compound with a similar core structure but different substituents.
Uniqueness
1,1’-(5,5-Dimethylcyclohexa-1,3-diene-1,3-diyl)dipiperidine is unique due to the presence of both dimethyl groups and piperidine rings, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88544-16-5 |
|---|---|
Molecular Formula |
C18H30N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-(3,3-dimethyl-5-piperidin-1-ylcyclohexa-1,5-dien-1-yl)piperidine |
InChI |
InChI=1S/C18H30N2/c1-18(2)14-16(19-9-5-3-6-10-19)13-17(15-18)20-11-7-4-8-12-20/h13-14H,3-12,15H2,1-2H3 |
InChI Key |
VEJZAXQCKFQEFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=C1)N2CCCCC2)N3CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


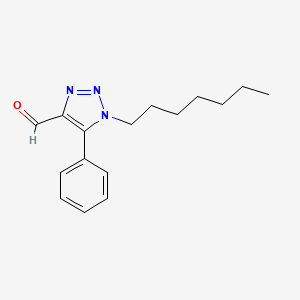
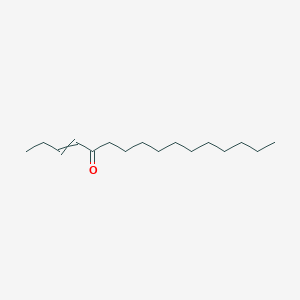


![N,N'-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide](/img/structure/B14391543.png)
![2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene](/img/structure/B14391544.png)

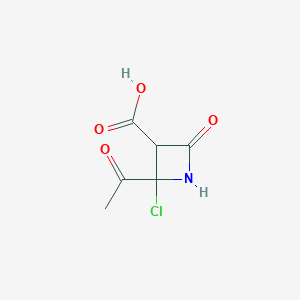
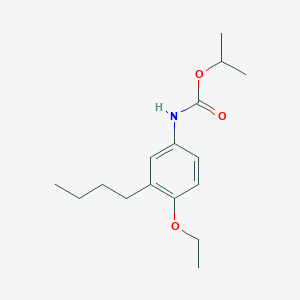
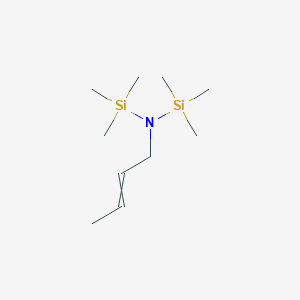

![2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14391573.png)
![2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid](/img/structure/B14391586.png)
